molecular formula C10H8F3N3 B8357984 4-Pyrazol-1-yl-3-trifluoromethyl-phenylamine

4-Pyrazol-1-yl-3-trifluoromethyl-phenylamine

Cat. No. B8357984
M. Wt: 227.19 g/mol
InChI Key: VOGNUZKRJSRFSA-UHFFFAOYSA-N
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Patent
US07667039B2

Procedure details

The title compound is obtained in a similar manner as Example 71a using 1-fluoro-4-nitro-2-trifluoromethyl-benzene (Aldrich, Buchs, Switzerland) and pyrazole (Fluka, Buchs, Switzerland). Title compound: ES-MS: 228 (M+H)+; analytical HPLC: tret=4.58 minutes (Grad 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[NH:15]1[CH:19]=[CH:18][CH:17]=[N:16]1>>[N:15]1([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=2[C:11]([F:14])([F:13])[F:12])[CH:19]=[CH:18][CH:17]=[N:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=C(C=C(C=C1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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